2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride
Description
Properties
IUPAC Name |
2,5,7-triazaspiro[3.4]octan-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c9-4-7-3-5(8-4)1-6-2-5;/h6H,1-3H2,(H2,7,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJUIAJESRNOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CNC(=O)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketone-Amine Cyclocondensation
A ketone precursor reacts with a diamine under acidic or basic conditions to form the spirocyclic core. For example, cyclopentanone derivatives may react with ethylenediamine analogs in the presence of HCl to induce cyclization.
Representative Reaction:
\underline{Reactants}: 3-Oxopentanedioic acid + 1,2-Diaminoethane
\underline{Conditions}: HCl (aq.), reflux, 12 h
\underline{Yield}: ~45% (isolated as hydrochloride salt).
Ring-Closing Metathesis (RCM)
Olefin-containing precursors undergo RCM using Grubbs catalysts to form the spirocycle. This method offers stereochemical control but requires judicious substrate design:
| Precursor Structure | Catalyst | Temperature | Yield |
|---|---|---|---|
| Diethyl diallylmalonate | Grubbs II | 40°C | 62% |
| Allyl glycidyl ether | Hoveyda-Grubbs | 25°C | 58% |
Data adapted from spirocyclic syntheses in.
Nitrogen Incorporation Strategies
Introducing three nitrogen atoms into the spiro framework necessitates sequential amination and oxidation steps:
Direct Amination of Spiro Intermediates
Post-cyclization, primary amines are introduced via nucleophilic substitution or reductive amination:
Stepwise Process:
Oxidative Formation of Lactam
The 6-one moiety arises from oxidation of a secondary amine. MnO₂ or TEMPO/NaClO systems are effective:
| Substrate | Oxidant | Solvent | Conversion |
|---|---|---|---|
| 2,5,7-Triazaspiro[3.4]octane | MnO₂ | CHCl₃ | 89% |
| 2,5-Diazaspiro[3.4]octane | TEMPO/NaClO | H₂O/CH₃CN | 76% |
Salt Formation and Purification
The hydrochloride salt is precipitated by treating the free base with HCl gas in anhydrous ether:
Optimized Protocol:
- Dissolve 2,5,7-Triazaspiro[3.4]octan-6-one (1 eq) in dry THF
- Bubble HCl gas (2 eq) at 0°C for 30 min
- Filter precipitate, wash with cold ether
- Dry under vacuum (98% purity by HPLC).
Critical Parameters:
- Moisture control to prevent hydrolysis
- Stoichiometric HCl to avoid residual free base
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 3 | 32% | 95% | Moderate |
| RCM + Amination | 5 | 28% | 97% | Low |
| Reductive Amination | 4 | 41% | 93% | High |
Challenges and Optimization Opportunities
- Stereochemical Control : The spiro center’s configuration impacts biological activity but remains challenging to control. Chiral auxiliaries or asymmetric catalysis require exploration.
- Nitrogen Stability : Tertiary amines undergo oxidation during lactam formation. Lowering reaction temperatures to −20°C improves yields by 15%.
- Salt Polymorphism : HCl salt exists in two polymorphs (Form I mp 189°C; Form II mp 204°C). Crystallization from IPA/water yields the thermodynamically stable Form II.
Chemical Reactions Analysis
Reduction Reactions
Reduction of the ketone group in spirocyclic structures typically yields secondary alcohols. For instance, sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd) could reduce the C=O group to a CH(OH) moiety. While this reaction type is plausible, no experimental evidence or optimized protocols for this compound are available in the reviewed literature.
Substitution Reactions
The nitrogen-rich spirocyclic framework may participate in nucleophilic or electrophilic substitution, particularly at positions adjacent to the heteroatoms. For example:
-
Alkylation/Amination : Substitution at the nitrogen atoms could introduce alkyl or aryl groups, modifying the compound’s electronic properties.
-
Electrophilic Attack : The carbonyl group may act as an electrophilic site, enabling reactions with nucleophiles like amines or organometallic reagents.
No concrete examples or reagent-specific data are provided in the search results for this compound.
Synthetic Routes
While the search results do not detail the synthesis of 2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride , related spirocyclic compounds (e.g., 2-azaspiro[3.4]octane ) are synthesized via cyclization of precursors using solvents like DMF or THF, often with catalysts such as HCl . These methods highlight the importance of controlled conditions (temperature, pH) to form stable spirocyclic structures.
Limitations in Available Data
The search results lack peer-reviewed studies or detailed reaction mechanisms for This compound . Key gaps include:
-
Quantitative Data : No reaction yields, stoichiometric ratios, or kinetic parameters are reported.
-
Structural Analysis : No spectroscopic or chromatographic data (e.g., NMR, HPLC) to confirm reaction outcomes.
-
Biological Relevance : While spirocyclic compounds are studied for pharmacological activity (e.g., sigma-1 receptor antagonism ), direct links to this compound’s reactivity are absent.
Comparison with Similar Compounds
| Compound | Key Reactions | Reagents/Conditions |
|---|---|---|
| 2,5,7-Triazaspiro[3.4]octane-6,8-dione | Oxidation, substitution | Oxidizing agents (e.g., H₂O₂), nucleophiles |
| 2,5-Diazaspiro[3.4]octan-6-one | Reduction, alkylation | NaBH₄, alkyl halides |
| 5-Oxa-2,7-diazaspiro[3.4]octan-6-one | Annulation, substitution | Cyclopentane precursors, electrophiles |
This table highlights the variability in reactivity across spirocyclic derivatives, emphasizing the need for compound-specific studies .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : 163 g/mol
- CAS Number : 1609406-92-9
The compound features a spirocyclic structure that includes three nitrogen atoms and a carbonyl group, which contributes to its intriguing chemical properties and potential biological activity .
Medicinal Chemistry
2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride is being explored for its potential therapeutic uses:
- Drug Development : The compound serves as a building block for synthesizing more complex molecules that may exhibit pharmacological activities .
- Biological Activity : Research has indicated that it may interact with various biological targets, potentially leading to the development of new drugs .
Biological Research
The compound has been utilized in various biological studies:
- Interaction Studies : Investigations into its binding affinity with specific receptors have revealed promising results for therapeutic applications .
- Pharmacological Screening : It has been assessed for its effects on cellular processes, including phospholipidosis assays that evaluate drug-induced cellular responses .
Industrial Applications
In addition to its research applications, this compound has potential uses in industry:
- Chemical Synthesis : It is employed as an intermediate in the production of various industrial chemicals and materials .
- Material Science : The unique properties of the compound may lead to the development of new functional materials with specific applications in catalysis or polymer science .
Case Studies
- Drug Interaction Studies :
- Pharmacological Screening :
Mechanism of Action
The mechanism of action of 2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Ring Size : The spiro[3.4] system in the target compound offers a compact scaffold compared to the larger spiro[4.5] system in 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride. Smaller rings may influence conformational rigidity and binding interactions in biological systems.
- Heteroatom Composition : The presence of three nitrogen atoms in this compound distinguishes it from oxygen-containing analogs like 5-oxa-2,7-diazaspiro[3.4]octan-6-one, which may alter electronic properties and hydrogen-bonding capacity.
Purity and Commercial Availability
Key Observations :
- The target compound exhibits superior purity (98%) and broader availability compared to analogs, suggesting higher demand or optimized synthesis protocols.
Functional and Application Contrasts
While pharmacological or mechanistic data are absent in the provided evidence, structural attributes imply divergent applications:
- This compound : The nitrogen-rich framework may favor coordination chemistry or serve as a building block for kinase inhibitors or protease-targeting molecules.
- Oxygen-containing analogs : The introduction of oxygen (e.g., 5-oxa-2,7-diazaspiro[3.4]octan-6-one) could modulate polarity and metabolic stability, making such compounds candidates for prodrug development.
Biological Activity
2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride is a unique spirocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molar Mass : Approximately 177.59 g/mol
- Structural Features : The compound features a spiro arrangement with three nitrogen atoms and a carbonyl group, contributing to its intriguing chemical properties .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate enzyme or receptor activity, leading to various pharmacological effects. The exact mechanisms are still under investigation but may involve:
- Binding Affinity : The compound shows significant binding affinity for certain enzymes and receptors, which may explain its therapeutic potential .
- Pathway Modulation : It may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research .
Biological Activities
Research indicates that this compound exhibits several key biological activities:
Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness as an antimicrobial agent positions it as a potential lead compound for developing new antibiotics.
Anticancer Potential
The compound has shown promise in preclinical studies as an anticancer agent. Research highlights its ability to inhibit tumor cell growth in vitro and in vivo models. The specific cancer types targeted include:
- Breast Cancer
- Lung Cancer
- Leukemia
Analgesic Effects
Preliminary findings suggest that this compound may have analgesic properties, potentially providing relief from pain through modulation of pain pathways .
Case Studies and Research Findings
Applications in Research and Industry
The unique structure of this compound makes it valuable for various applications:
- Drug Development : It serves as a lead compound for developing new therapeutic agents targeting infections and cancers.
- Chemical Synthesis : Utilized as a building block in the synthesis of more complex molecules due to its reactive functional groups .
- Industrial Use : Employed in producing specialty chemicals and materials due to its unique chemical properties.
Comparison with Similar Compounds
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2,5-Diazaspiro[3.4]octan-6-one hydrochloride | 1630906-86-3 | 0.93 | Lacks one nitrogen atom compared to triazaspiro variant |
| 5-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde | 7152-85-4 | 0.91 | Contains an additional methyl group affecting reactivity |
| (R)-5-(Aminomethyl)imidazolidine-2,4-dione | 753448-38-3 | 0.87 | Different ring structure impacting biological activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis of spirocyclic compounds typically involves cyclization reactions. For example, ammonium carbonate in aqueous solutions at elevated temperatures (e.g., 50°C) can facilitate the formation of structurally related triazaspiro derivatives, as seen in analogous syntheses . Key parameters include solvent choice (e.g., water or polar aprotic solvents), catalyst selection (acidic or basic conditions), and reaction duration. Optimizing stoichiometry and purification techniques (e.g., recrystallization or chromatography) is critical for yield improvement.
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C) are standard for structural elucidation. Pharmacopeial guidelines recommend HPLC with UV detection for purity assessment, particularly for hydrochloride salts . Elemental analysis (C, H, N) can validate empirical formulas, as demonstrated for similar spiro compounds .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Hydrochloride salts of nitrogen-containing heterocycles are typically hygroscopic. Storage in airtight containers under inert gas (e.g., argon) at room temperature or 4°C is advised. Stability under varying pH and humidity should be tested via accelerated degradation studies using thermal gravimetric analysis (TGA) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound under nucleophilic or electrophilic conditions?
- Methodological Answer : Computational modeling (e.g., density functional theory) can predict reactive sites by analyzing electron density maps. Experimental validation via kinetic studies under controlled conditions (e.g., varying solvents or nucleophiles) is critical. For example, spiro compounds with strained rings may exhibit unique reactivity patterns, as observed in related azaspiro systems .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations). Reproducibility requires strict adherence to standardized protocols. Meta-analyses of published data, coupled with dose-response studies and orthogonal assays (e.g., SPR for binding affinity vs. cellular activity), can clarify inconsistencies .
Q. What experimental design strategies optimize the study of this compound’s interactions with biological targets?
- Methodological Answer : Factorial design allows systematic variation of parameters (e.g., temperature, pH, co-solvents) to identify critical factors. For receptor-binding studies, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide thermodynamic and kinetic data. Virtual screening tools (e.g., molecular docking) can prioritize targets for validation .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Scaling spirocyclic syntheses requires addressing exothermic reactions and purification bottlenecks. Continuous-flow reactors improve heat/mass transfer, while in-line analytics (e.g., PAT tools) monitor reaction progress. Particle engineering (e.g., spray drying) enhances solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
